endo-BCN-PEG1-alcohol
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Overview
Description
endo-BCN-PEG1-alcohol: is a specialized chemical compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a bicyclo[6.1.0]nonyne (BCN) group and a hydroxyl group. The BCN functional group is known for its ability to undergo click chemistry with azide-bearing biomolecules to form a triazole linkage, making it highly valuable in bioconjugation and drug delivery applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG1-alcohol typically involves the reaction of a BCN derivative with a PEG derivative under specific conditions. The BCN group can be introduced through a series of organic reactions, including cycloaddition and reduction steps. The hydroxyl group is then attached to the PEG chain through esterification or etherification reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the final product through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG1-alcohol undergoes several types of chemical reactions, including:
Click Chemistry: The BCN group reacts with azides to form stable triazole linkages.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Click Chemistry: Copper-free click chemistry conditions are often used, with BCN reacting with azides in aqueous or organic solvents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Triazole Linkages: Formed through click chemistry.
Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyl group.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
endo-BCN-PEG1-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of endo-BCN-PEG1-alcohol primarily involves its ability to undergo click chemistry with azide-bearing biomolecules. This reaction forms stable triazole linkages, which are highly resistant to hydrolysis and enzymatic degradation. The PEG chain increases the hydrophilicity and biocompatibility of the compound, making it suitable for various biomedical applications .
Comparison with Similar Compounds
- endo-BCN-PEG2-alcohol
- endo-BCN-PEG3-alcohol
- endo-BCN-PEG4-alcohol
Comparison: endo-BCN-PEG1-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to other similar compounds with longer PEG chains, this compound offers better solubility and lower steric hindrance, making it more efficient in certain bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18) |
InChI Key |
CHJCWYYMGAJMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCO)CCC#C1 |
Origin of Product |
United States |
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